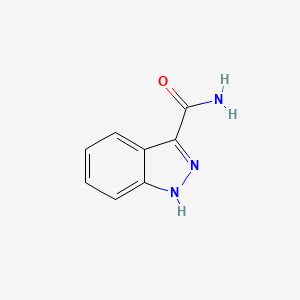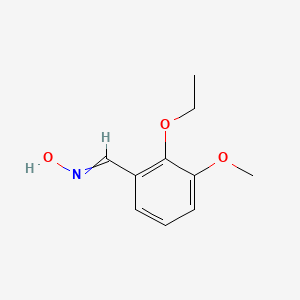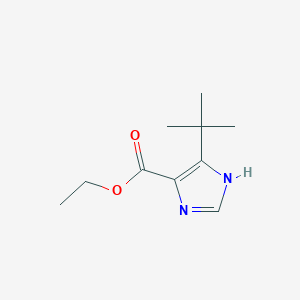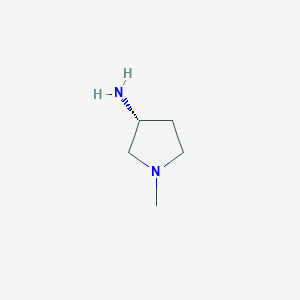
2-Tert-butylpyrimidine-4-carboxylic acid
概要
説明
2-Tert-butylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The tert-butyl group attached to the pyrimidine ring at the second position and the carboxylic acid group at the fourth position are indicative of the compound's potential for various chemical modifications and biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound with a similar tert-butyl group and carboxylic acid functionality, was achieved via condensation and cyclodehydration reactions, followed by aqueous hydrolysis . Another synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involved the use of iso-butoxycarbonyl chloride via a mixed anhydride method . Although these methods do not directly apply to 2-tert-butylpyrimidine-4-carboxylic acid, they provide insight into potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-tert-butylpyrimidine-4-carboxylic acid has been elucidated using X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and specific cell parameters . Additionally, the crystal structure of a related nitrogenous compound, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was also characterized . These studies provide a foundation for understanding the molecular geometry and potential intermolecular interactions of 2-tert-butylpyrimidine-4-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be inferred from the literature. For instance, the formation of molecular complexes between 2-aminopyrimidine and various acids through hydrogen bonding and π-stacking interactions has been reported . This suggests that 2-tert-butylpyrimidine-4-carboxylic acid could also participate in similar supramolecular assemblies, potentially leading to the formation of novel materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-tert-butylpyrimidine-4-carboxylic acid have been studied using various spectroscopic and computational methods. For example, the vibrational analysis and hirshfeld surface analysis of a class of nitrogenous compounds containing tert-butyl groups were performed to reveal some of their physicochemical properties . Additionally, thermal and DFT analyses of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic structure of these compounds . These analyses could be applied to 2-tert-butylpyrimidine-4-carboxylic acid to predict its behavior under different conditions and its potential applications.
科学的研究の応用
Glycosylation and Vinyl Triflates Formation
2,4,6-Tri-tert-butylpyrimidine (TTBP), a variant of 2-Tert-butylpyrimidine-4-carboxylic acid, is utilized as a sterically hindered base in glycosylation reactions and in the formation of vinyl triflates. TTBP is notable for its efficiency and cost-effectiveness, making it a viable alternative to 2,6-di-tert-butylpyridine and its 4-substituted derivatives in these chemical processes (Crich, Smith, Yao, & Picione, 2001).
Mass Spectrometry Analysis
The tert-butylpyrimidines, including isomers like 2-Tert-butylpyrimidine-4-carboxylic acid, have been extensively studied using mass spectrometry. These studies have focused on the electron-impact induced fragmentation of these compounds, revealing insights into their molecular structure and reactivity (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).
Histamine H4 Receptor Ligand Synthesis
In medicinal chemistry, derivatives of 2-Tert-butylpyrimidine-4-carboxylic acid have been synthesized as ligands for the histamine H4 receptor. This research has contributed to the development of new compounds with potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).
Synthesis of Non-Nucleophilic Hindered Bases
2,4-Di-tert-butyl-5,6-dialkylpyrimidines, related to 2-Tert-butylpyrimidine-4-carboxylic acid, have been synthesized as alternatives to non-nucleophilic hindered bases. These compounds are valuable in synthetic chemistry for their ability to act as sterically non-nucleophilic bases, useful in various chemical syntheses including the preparation of vinyl triflates (Herrera-Fernández, Martínez‐Álvarez, Chioua, Chioua, Almy, & Loaiza, 2007).
Activation of Carboxylic Acids
Research on the activation of carboxylic acids using tert-butylpyrimidines has led to efficient methods for preparing carboxylic acid anhydrides and esters. This includes the use of di-tert.-butyl pyrocarbonate in the presence of tertiary amines, facilitating the synthesis of a wide range of esters, including those of N-protected amino acids (Pozdnev, 2009).
Ruthenium Complex Synthesis
2-Tert-butylpyrimidine-4-carboxylic acid and its derivatives are used in synthesizing ruthenium complexes. These complexes have potential applications in photochemical and electrochemical processes, as demonstrated in studies where they were synthesized using microwave-activated reactions (Rau et al., 2004).
Safety And Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-tert-butylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIVQRRLQDQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrimidine-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)
